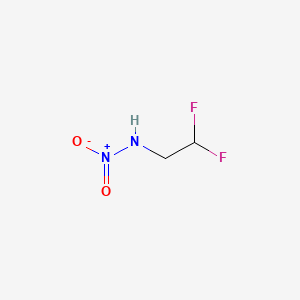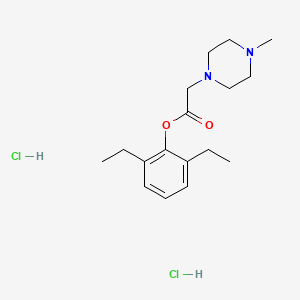
(2,6-diethylphenyl) 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-diethylphenyl) 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride is a chemical compound with a complex structure that includes a phenyl ring substituted with diethyl groups and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-diethylphenyl) 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride typically involves the reaction of 2,6-diethylphenol with 2-(4-methylpiperazin-1-yl)acetic acid in the presence of a suitable condensing agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide (DMF) and catalysts like N,N’-carbonyldiimidazole (CDI) to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-diethylphenyl) 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,6-diethylphenyl) 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential pharmaceutical applications .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It may be used in assays to investigate its effects on cellular processes and pathways .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its unique structure makes it suitable for applications in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of (2,6-diethylphenyl) 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride involves its interaction with specific molecular targets. The piperazine ring in its structure allows it to bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-[(4-methylpiperazin-1-yl)methyl]phenyl)methylamine: This compound shares a similar piperazine ring but differs in the substitution pattern on the phenyl ring.
Quetiapine: An antipsychotic drug with a similar piperazine structure, used for its effects on neurotransmitter receptors.
Uniqueness
The uniqueness of (2,6-diethylphenyl) 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
1877-50-5 |
|---|---|
Formule moléculaire |
C17H28Cl2N2O2 |
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
(2,6-diethylphenyl) 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C17H26N2O2.2ClH/c1-4-14-7-6-8-15(5-2)17(14)21-16(20)13-19-11-9-18(3)10-12-19;;/h6-8H,4-5,9-13H2,1-3H3;2*1H |
Clé InChI |
DMGIHDLACPMXLL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)OC(=O)CN2CCN(CC2)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



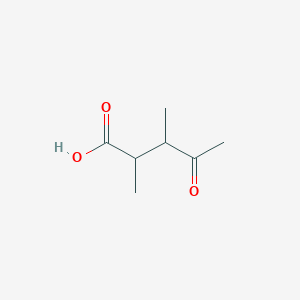
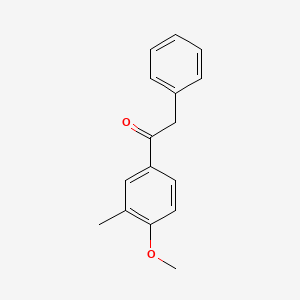

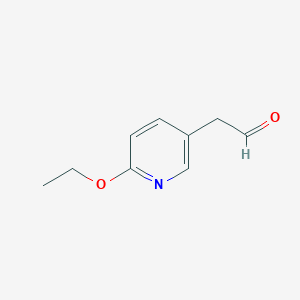
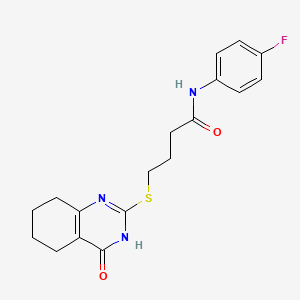
![1-[(Benzyloxy)methyl]azepane](/img/structure/B14751401.png)
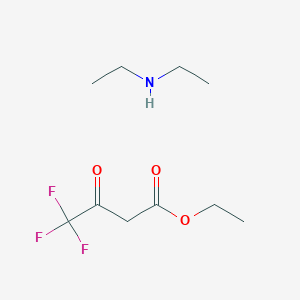
![1,2,4-Butanetriol, 3-[[3-(1-methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-, (2S,3S)-](/img/structure/B14751409.png)
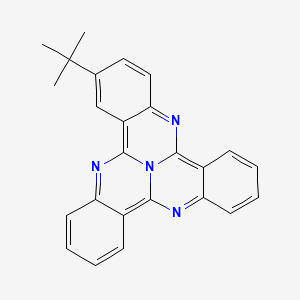
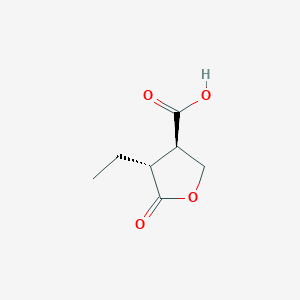
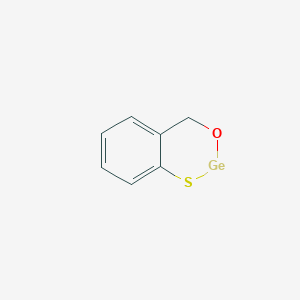
![Spiro[4.5]dec-7-ene](/img/structure/B14751434.png)
